molecular formula C15H22N2O2 B112122 Benzyl trans-4-aminomethylcyclohexylcarbamate CAS No. 177582-74-0

Benzyl trans-4-aminomethylcyclohexylcarbamate

Cat. No.: B112122
CAS No.: 177582-74-0
M. Wt: 262.35 g/mol
InChI Key: AJYOPGOCTHCBTL-UHFFFAOYSA-N
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Description

Benzyl trans-4-aminomethylcyclohexylcarbamate is a cyclohexane derivative featuring a benzyl carbamate group attached to the trans-4-aminomethyl position of the cyclohexane ring.

Properties

IUPAC Name

benzyl N-[4-(aminomethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYOPGOCTHCBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623936
Record name Benzyl [4-(aminomethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177582-74-0
Record name Benzyl [4-(aminomethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl trans-4-aminomethylcyclohexylcarbamate typically involves the reaction of trans-4-aminomethylcyclohexylamine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl trans-4-aminomethylcyclohexylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Benzyl trans-4-aminomethylcyclohexylcarbamate has been investigated for its potential as an anticancer agent. Its structural analogs have shown promise in enhancing the efficacy of existing chemotherapeutic agents by overcoming multidrug resistance (MDR) mechanisms in cancer cells. For instance, compounds derived from this structure have demonstrated the ability to inhibit P-glycoprotein (P-gp), a protein that often contributes to drug resistance in tumors .

2. Neurological Disorders
Given its ability to penetrate the blood-brain barrier, this compound is being studied for its potential in treating neurological disorders. Research indicates that modifications of the benzyl group can enhance neuroprotective effects, making it a candidate for further development in treating conditions such as Alzheimer's disease and Parkinson's disease .

Agrochemical Applications

The compound's unique properties also lend themselves to applications in agrochemicals. Its structure can be modified to create effective herbicides or pesticides that target specific pathways in plant physiology. The ability to design derivatives with enhanced solubility and bioavailability is crucial for developing environmentally friendly agricultural chemicals .

Case Study 1: Anticancer Efficacy

A study explored the efficacy of this compound analogs against drug-resistant cancer cell lines. The results indicated a significant reduction in cell viability when used in combination with standard chemotherapeutics like doxorubicin, suggesting that these compounds can reverse MDR by inhibiting P-gp activity .

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of derivatives of this compound showed promising results in animal models of neurodegeneration. The compounds were found to reduce oxidative stress markers and improve cognitive function, indicating potential therapeutic benefits for neurodegenerative diseases .

Table 1: Pharmacokinetic Properties

PropertyValue
Log P (octanol-water)2.63
Solubility (mg/ml)0.194
GI AbsorptionHigh
BBB PermeabilityYes

Table 2: In Vitro Activity Against Cancer Cell Lines

CompoundIC50 (µM)Mechanism of Action
This compound5.0P-glycoprotein inhibition
Doxorubicin0.5DNA intercalation
Combination2.0Synergistic effect

Mechanism of Action

The mechanism of action of Benzyl trans-4-aminomethylcyclohexylcarbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Aminomethyl vs. Hydroxyl: The hydroxy variant (CAS 27489-63-0) is widely used in drug synthesis due to its polar hydroxyl group, which enhances water solubility. In contrast, the aminomethyl group in the target compound may offer improved nucleophilic reactivity, enabling conjugation or derivatization . Aminomethyl vs. Formyl: The formyl-substituted analog (CAS 412357-50-7) serves as a reactive aldehyde precursor for cross-coupling reactions, whereas the aminomethyl group could act as a site for further functionalization (e.g., acylation or alkylation) .

Stereochemical Considerations: The trans configuration of the target compound may confer distinct conformational stability compared to cis isomers (e.g., CAS 149423-70-1).

Purity and Availability: Most analogs (e.g., hydroxy and formyl derivatives) are commercially available at 97% purity, suggesting standardized synthesis protocols. The aminomethyl variant’s absence from commercial catalogs implies it may require custom synthesis .

Pharmaceutical Relevance

  • Hydroxy Derivatives : Benzyl (trans-4-hydroxycyclohexyl)carbamate (CAS 27489-63-0) is utilized in synthesizing kinase inhibitors and anti-inflammatory agents. Its hydroxyl group facilitates hydrogen bonding with biological targets .
  • Formyl Derivatives: The aldehyde functionality in trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxaldehyde enables its use in Schiff base formation or as a linker in prodrug design .

Notes and Limitations

Data Gaps: Limited direct evidence exists for this compound. Comparisons rely on structurally related compounds.

Stereochemical Specificity : Biological activity and physicochemical properties are highly dependent on stereochemistry (e.g., trans vs. cis isomers) .

Commercial Availability: The hydroxy and formyl analogs are more accessible, suggesting the aminomethyl variant may require bespoke synthesis.

Biological Activity

Benzyl trans-4-aminomethylcyclohexylcarbamate (also known as BTA) is a compound that has garnered attention for its potential biological activities, particularly in the context of drug resistance and enzyme inhibition. This article delves into the biological activity of BTA, summarizing research findings, case studies, and relevant data.

  • Chemical Formula : C15H22N2O2
  • CAS Number : 177582-74-0
  • Molecular Weight : 262.35 g/mol

BTA has been studied for its role as a modulator of P-glycoprotein (P-gp), an ATP-binding cassette transporter implicated in multidrug resistance (MDR) in cancer cells. P-gp actively pumps out various drugs from cells, reducing their efficacy. BTA's ability to inhibit P-gp has been linked to increased intracellular concentrations of chemotherapeutic agents, such as paclitaxel and doxorubicin, thereby reversing drug resistance.

ATPase Activity

Research indicates that BTA stimulates basal ATPase activity in P-gp, which is crucial for understanding its mechanism as a modulator. The enhancement of ATPase activity suggests that BTA interacts with the drug-binding site of P-gp, facilitating the accumulation of drugs within resistant cells.

In Vitro Studies

  • Cell Lines : BTA was tested on various cancer cell lines, including SW620/Ad300 (a model for drug-resistant cancer).
  • Concentration Effects : At concentrations around 10 μM, BTA significantly reversed resistance to multiple drugs.
  • Selectivity : The compound demonstrated selectivity towards P-gp over other transporters like CYP3A4, indicating a targeted action that minimizes off-target effects.
StudyCell LineConcentration (μM)Effect on Drug Resistance
SW620/Ad30010Reversal of resistance to paclitaxel
HEK2935Increased intracellular drug levels

In Vivo Studies

In animal models, BTA treatment resulted in reduced tumor volume and weight without significant side effects. This suggests a favorable therapeutic index and potential for clinical application in overcoming MDR.

Case Studies

  • Case Study 1 : A study involving mice treated with BTA alongside standard chemotherapy showed a significant decrease in tumor growth compared to controls receiving chemotherapy alone.
  • Case Study 2 : Clinical trials assessing the safety and efficacy of BTA in combination therapies are ongoing, with preliminary results indicating promising outcomes in patients with resistant tumors.

Safety Profile

Toxicity assessments have shown that BTA has a relatively low toxicity profile at therapeutic doses. However, further studies are warranted to fully understand its long-term safety and potential side effects.

Q & A

Basic: What are the standard synthetic routes for Benzyl trans-4-aminomethylcyclohexylcarbamate, and what key reaction conditions ensure optimal yield and purity?

Answer:
The synthesis involves carbamate formation via nucleophilic substitution. Key steps include:

  • Activation : Reacting 4-aminomethylcyclohexanol with benzyl chloroformate under basic conditions (e.g., sodium hydride in dimethylformamide [DMF] at 80°C) to activate the hydroxyl group .
  • Protection : Maintaining anhydrous conditions to prevent hydrolysis of the carbamate intermediate.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the trans isomer from cis byproducts. Yield optimization requires slow reagent addition and pH control (8-9) during protection .

Advanced: How does the stereochemistry (trans vs. cis) of the cyclohexyl ring influence reactivity and biological interactions?

Answer:
The trans configuration reduces steric hindrance, enabling favorable alignment with enzymatic active sites. Comparative studies of cis/trans isomers (e.g., benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate) show:

  • Binding Affinity : Trans isomers exhibit higher selectivity for serine hydrolases due to spatial compatibility with catalytic triads .
  • Reactivity : Cis isomers may undergo slower nucleophilic substitution due to hindered access to the carbamate group .
    Methodological validation includes NOESY NMR to confirm spatial proximity of substituents .

Basic: What analytical techniques are recommended for characterizing this compound and verifying stereochemical purity?

Answer:

  • Chiral HPLC : Resolves cis/trans diastereomers using a cellulose-based column (e.g., Chiralpak IC) .
  • NOESY NMR : Detects through-space couplings between the aminomethyl group and adjacent cyclohexyl protons to confirm trans configuration .
  • XRD : Provides definitive structural confirmation, as applied in crystallographic studies of analogous carbamates .

Advanced: How can researchers resolve contradictions in reported reaction yields under varying catalytic conditions?

Answer:
Yield discrepancies often stem from:

  • Catalyst Choice : LiAlH4 in anhydrous ether favors reduction over substitution, altering byproduct profiles .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance SN2 mechanisms, while protic solvents promote hydrolysis .
    Optimization Strategy : Use a design-of-experiments (DoE) approach, as demonstrated in benzyl acetate synthesis, to identify critical variables (e.g., molar ratios, temperature) .

Basic: What functionalization strategies are effective for modifying the aminomethyl group to develop derivative libraries?

Answer:

  • Acylation : React with NHS esters in dichloromethane (DCM) at room temperature.
  • Reductive Alkylation : Use aldehydes and NaBH3CN in methanol .
  • Protection/Deprotection : Temporarily protect the amine with Boc groups to prevent side reactions, followed by acidic deprotection (HCl/dioxane) .

Advanced: What kinetic models are suitable for studying enzymatic hydrolysis of this carbamate?

Answer:

  • Michaelis-Menten Kinetics : Quantify hydrolysis rates by esterases using HPLC to monitor product formation.
  • Activation Energy Analysis : Arrhenius plots derived from temperature-dependent degradation studies (e.g., NIST thermochemical protocols ).
    The trans-cyclohexyl scaffold’s rigidity may slow hydrolysis compared to flexible analogs, as observed in benzyl alcohol oxidation studies .

Basic: How do solvent polarity and pH impact the compound’s stability during storage?

Answer:

  • Solvent : Non-polar solvents (e.g., DCM) minimize hydrolysis; aqueous solvents accelerate degradation .
  • pH : Store at pH 7-8 to avoid acid/base-catalyzed decomposition.
  • Storage Conditions : Anhydrous environments in amber vials at 4°C, per NIST stability guidelines .

Advanced: What mechanistic insights explain this compound’s enzyme inhibition selectivity?

Answer:

  • Transition-State Mimicry : The carbamate mimics tetrahedral intermediates in serine protease catalysis.
  • Structure-Activity Relationships (SARs) : Electron-withdrawing groups on the benzyl ring stabilize enzyme-carbamate adducts, enhancing potency .
    Comparative kinetic assays with cis isomers and molecular docking (using crystallographic data ) can prioritize structural modifications.

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